molecular formula C21H17NO5 B2439406 (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate CAS No. 1105244-17-4

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate

Cat. No. B2439406
CAS RN: 1105244-17-4
M. Wt: 363.369
InChI Key: QEJCIMGIXMTEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzofuran and isoxazole . Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. Isoxazole is a five-membered ring compound with an oxygen atom and a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available from the current data .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate, focusing on six unique applications:

Antimicrobial Agents

The compound (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate has shown significant potential as an antimicrobial agent. Benzofuran and isoxazole derivatives are known for their broad-spectrum antimicrobial activities. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial and fungal strains . The unique structural combination of benzofuran and isoxazole enhances the compound’s ability to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antibiotics.

Anticancer Agents

Research has indicated that benzofuran-isoxazole hybrids possess notable anticancer properties. The compound’s ability to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) has been a focal point of study . The presence of the benzofuran moiety contributes to the compound’s ability to intercalate with DNA, while the isoxazole ring enhances its binding affinity to cancer cell receptors. This dual action mechanism makes it a potential candidate for targeted cancer therapies.

Anti-inflammatory Agents

The anti-inflammatory properties of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate are attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) . By blocking these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This makes it a valuable compound for developing new anti-inflammatory drugs, particularly for conditions like arthritis and other inflammatory diseases.

Antioxidant Agents

The compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress and damage caused by free radicals . The benzofuran ring structure is known for its ability to scavenge free radicals, while the isoxazole moiety enhances the compound’s overall stability and reactivity. This dual functionality makes it an excellent candidate for developing antioxidant supplements and pharmaceuticals aimed at preventing oxidative stress-related diseases.

Safety and Hazards

The safety and hazards associated with this compound are not available from the current data .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there may be potential for future research in this area.

properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-14(25-17-8-3-2-4-9-17)21(23)24-13-16-12-20(27-22-16)19-11-15-7-5-6-10-18(15)26-19/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJCIMGIXMTEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate

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